molecular formula C15H18N4S B3910573 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde thiosemicarbazone

2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde thiosemicarbazone

Cat. No. B3910573
M. Wt: 286.4 g/mol
InChI Key: RHWDDZXJHUIEOE-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMP 323 is a thiosemicarbazone compound that has been synthesized and studied for its potential use as an anti-cancer agent. It has been shown to have promising activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound works by binding to and inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation.

Mechanism of Action

DMP 323 works by binding to the active site of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting the activity of this enzyme, DMP 323 prevents cancer cells from dividing and growing. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMP 323 has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of ribonucleotide reductase, induce cell cycle arrest and apoptosis, and inhibit the production of reactive oxygen species. The compound has also been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMP 323 is its potential as a novel anti-cancer agent. It has been shown to be effective against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. The compound also has low toxicity and is well-tolerated in animal studies.
However, there are also some limitations to using DMP 323 in lab experiments. The compound is difficult to synthesize and purify, which can make it challenging to obtain in large quantities. Additionally, the mechanism of action of DMP 323 is not fully understood, which can make it difficult to design experiments to test its effectiveness.

Future Directions

Despite these limitations, there are still many potential future directions for research on DMP 323. One area of focus could be on optimizing the synthesis and purification methods for the compound, in order to make it more readily available for use in lab experiments. Another area of focus could be on understanding the mechanism of action of DMP 323 in more detail, in order to design more effective experiments to test its effectiveness. Additionally, there is potential for further research on the use of DMP 323 in combination with other anti-cancer agents, in order to maximize its effectiveness against cancer cells.

Scientific Research Applications

DMP 323 has been extensively studied for its potential applications in cancer research. It has been shown to be effective against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. The compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

[(E)-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-10-5-4-6-14(7-10)19-11(2)8-13(12(19)3)9-17-18-15(16)20/h4-9H,1-3H3,(H3,16,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWDDZXJHUIEOE-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=C2C)C=NNC(=S)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=CC(=C2C)/C=N/NC(=S)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde thiosemicarbazone
Reactant of Route 2
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde thiosemicarbazone

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